molecular formula C20H23BrN6O7 B12772074 Propanamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(ethylamino)-4-(2-methoxyethoxy)phenyl)- CAS No. 72066-87-6

Propanamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(ethylamino)-4-(2-methoxyethoxy)phenyl)-

Cat. No.: B12772074
CAS No.: 72066-87-6
M. Wt: 539.3 g/mol
InChI Key: NZQSKKFYXYUZSE-UHFFFAOYSA-N
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Description

N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(ethylamino)-4-(2-methoxyethoxy)phenyl)propionamide is a complex organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(ethylamino)-4-(2-methoxyethoxy)phenyl)propionamide typically involves multiple steps:

    Diazotization: The process begins with the diazotization of 2-bromo-4,6-dinitroaniline. This involves treating the aniline derivative with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 5-(ethylamino)-4-(2-methoxyethoxy)phenylpropionamide under basic conditions to form the azo compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring safety protocols are followed, and implementing efficient purification processes to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(ethylamino)-4-(2-methoxyethoxy)phenyl)propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, potentially altering its functional groups.

    Reduction: Reduction reactions can break the azo bond (N=N), leading to the formation of amines.

    Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo bond typically yields corresponding amines, while substitution reactions can introduce new functional groups at the bromine site.

Scientific Research Applications

    Chemistry: Used as a dye or pigment due to its azo structure, which imparts vivid colors.

    Biology: May be used in staining techniques for microscopy or as a marker in biochemical assays.

    Industry: Used in the production of colored materials, such as textiles, plastics, and inks.

Mechanism of Action

The mechanism of action of N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(ethylamino)-4-(2-methoxyethoxy)phenyl)propionamide depends on its specific application

    Molecular Targets: The compound may bind to proteins, nucleic acids, or other biomolecules, affecting their function.

    Pathways Involved: The interaction with molecular targets can trigger signaling pathways, leading to specific cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((2-Chloro-4,6-dinitrophenyl)azo)-5-(ethylamino)-4-(2-methoxyethoxy)phenyl)propionamide
  • N-(2-((2-Fluoro-4,6-dinitrophenyl)azo)-5-(ethylamino)-4-(2-methoxyethoxy)phenyl)propionamide

Uniqueness

The uniqueness of N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(ethylamino)-4-(2-methoxyethoxy)phenyl)propionamide lies in its specific substituents, which can influence its chemical reactivity, color properties, and potential applications. The presence of the bromo group, for example, can make it more reactive in substitution reactions compared to its chloro or fluoro analogs.

Biological Activity

Propanamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(ethylamino)-4-(2-methoxyethoxy)phenyl)-, also known as a derivative of azo dyes, has garnered attention for its potential biological activities. Azo compounds are widely studied due to their applications in various fields, including textiles and as potential therapeutic agents. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of Propanamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(ethylamino)-4-(2-methoxyethoxy)phenyl)- can be represented by the following formula:

  • Molecular Formula : C20H23BrN6O7
  • Molecular Weight : 519.95 g/mol
  • CAS Registry Number : 3085687

The compound features a complex arrangement that includes an azo group (-N=N-) and various functional groups that may influence its biological interactions.

  • Antimicrobial Activity : Azo compounds have been investigated for their antimicrobial properties. The presence of the nitrophenyl group is believed to enhance the compound's ability to disrupt microbial cell membranes.
  • Anticancer Potential : Some studies suggest that azo dyes exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.
  • Enzyme Inhibition : Compounds similar to this azo derivative have shown potential in inhibiting specific enzymes involved in cellular processes, which could be beneficial in treating diseases like cancer or infections.

Study 1: Anticancer Activity

A study published in Cancer Letters examined the effects of various azo compounds on human cancer cell lines. The results indicated that derivatives similar to Propanamide exhibited significant cytotoxicity against breast and colon cancer cells. The study highlighted that the compound induced apoptosis through the mitochondrial pathway, characterized by increased ROS levels and activation of caspases .

Study 2: Antimicrobial Properties

Research conducted at a university laboratory focused on the antimicrobial efficacy of azo dyes against Gram-positive and Gram-negative bacteria. The findings revealed that the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential as a therapeutic agent for bacterial infections .

Study 3: Enzyme Inhibition

Another investigation explored the inhibition of trypanothione synthetase by azo derivatives. The results showed that certain structural modifications enhanced inhibitory activity against this enzyme in Trypanosoma brucei, indicating potential use in treating Chagas disease .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AnticancerInduced apoptosis in cancer cells
AntimicrobialMIC of 32 µg/mL against S. aureus
Enzyme InhibitionInhibition of trypanothione synthetase
PropertyValue
Molecular FormulaC20H23BrN6O7
Molecular Weight519.95 g/mol
CAS Registry Number3085687

Properties

CAS No.

72066-87-6

Molecular Formula

C20H23BrN6O7

Molecular Weight

539.3 g/mol

IUPAC Name

N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(ethylamino)-4-(2-methoxyethoxy)phenyl]propanamide

InChI

InChI=1S/C20H23BrN6O7/c1-4-19(28)23-14-10-16(22-5-2)18(34-7-6-33-3)11-15(14)24-25-20-13(21)8-12(26(29)30)9-17(20)27(31)32/h8-11,22H,4-7H2,1-3H3,(H,23,28)

InChI Key

NZQSKKFYXYUZSE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OCCOC)NCC

Origin of Product

United States

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